![molecular formula C25H23N B14427529 4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline CAS No. 84271-48-7](/img/structure/B14427529.png)
4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Méthodes De Préparation
The synthesis of 4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The reaction conditions often include the use of palladium catalysts, base, and solvents such as toluene or dimethylformamide (DMF) . Industrial production methods may involve scaling up these reactions while maintaining the reaction conditions to ensure consistency and quality.
Analyse Des Réactions Chimiques
4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a chromophore in the development of new materials for OLEDs and other optoelectronic devices . In biology and medicine, it can be used as a fluorescent probe for imaging and diagnostic purposes . Additionally, it has applications in the industry as a component in the development of UV stabilization polymers and electroluminescent devices .
Mécanisme D'action
The mechanism of action of 4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties, such as fluorescence and absorption, are influenced by its molecular structure. The presence of the anthracene moiety allows it to absorb light and emit fluorescence, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline include 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene and 4-(10-phenylanthracene-9-yl)benzonitrile . These compounds share similar photophysical properties but differ in their specific substituents, which can influence their stability, fluorescence quantum yield, and other properties. The uniqueness of this compound lies in its specific substitution pattern, which can offer distinct advantages in certain applications.
Propriétés
Numéro CAS |
84271-48-7 |
|---|---|
Formule moléculaire |
C25H23N |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
4-(2-anthracen-9-ylethenyl)-N,N,3-trimethylaniline |
InChI |
InChI=1S/C25H23N/c1-18-16-22(26(2)3)14-12-19(18)13-15-25-23-10-6-4-8-20(23)17-21-9-5-7-11-24(21)25/h4-17H,1-3H3 |
Clé InChI |
FAWLYDUJKTYFQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(C)C)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


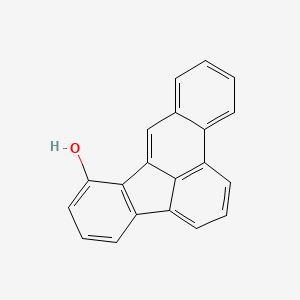
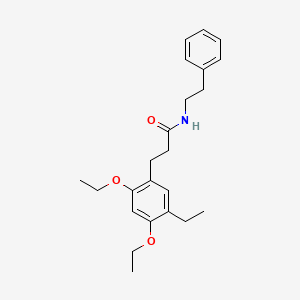

![5-(1-Dimethylarsanylsulfanyl-2-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14427462.png)
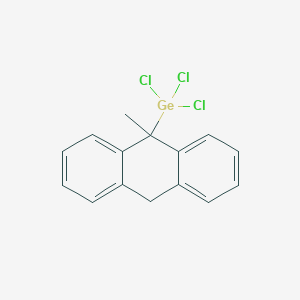
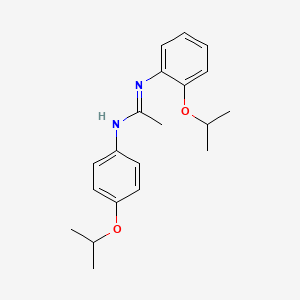
![8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14427495.png)
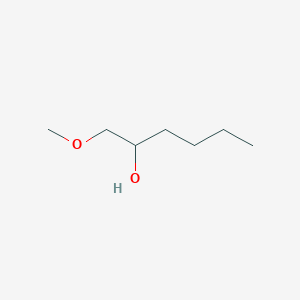
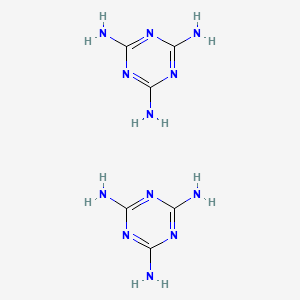
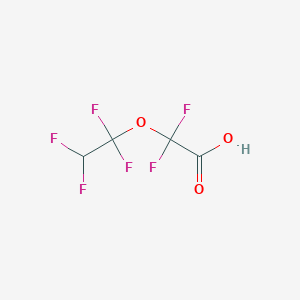
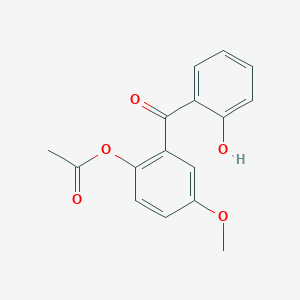
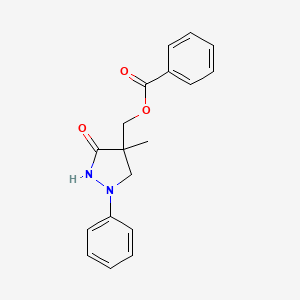
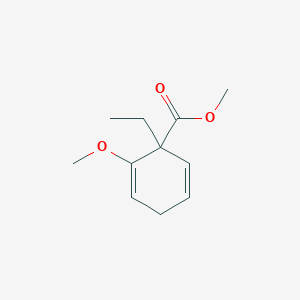
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)
